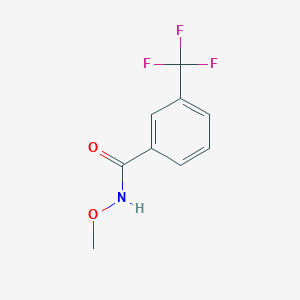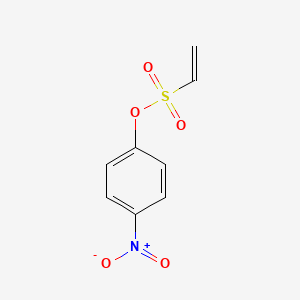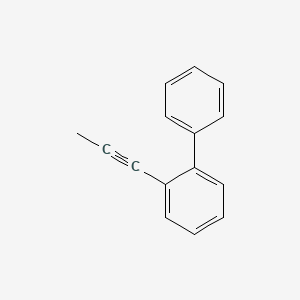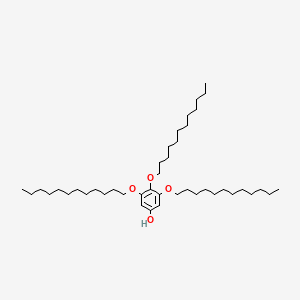![molecular formula C10H11FN8O2 B14123883 [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol](/img/structure/B14123883.png)
[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluoro-tetrahydrofuran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azido group, a fluorine atom, and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Azido Group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Purine Base: The purine base is attached through glycosylation reactions, typically using protected purine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. The azido group can be used in click chemistry to label biomolecules, facilitating the study of biological processes at the molecular level.
Medicine
In medicine, ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol involves its interaction with biological macromolecules. The azido group can participate in bioorthogonal reactions, allowing for the selective modification of proteins or nucleic acids. The fluorine atom enhances the compound’s stability and bioavailability, while the purine base facilitates its incorporation into nucleic acid structures, potentially disrupting viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-hydroxytetrahydrofuran-2-yl)methanol
- ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-chlorotetrahydrofuran-2-yl)methanol
Uniqueness
The presence of the fluorine atom in ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol distinguishes it from similar compounds. Fluorine’s high electronegativity and small size contribute to the compound’s unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
This detailed article provides a comprehensive overview of ((2S,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3-azido-4-fluorotetrahydrofuran-2-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11FN8O2 |
|---|---|
Molecular Weight |
294.25 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-azido-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN8O2/c11-5-6(17-18-13)4(1-20)21-10(5)19-3-16-7-8(12)14-2-15-9(7)19/h2-6,10,20H,1H2,(H2,12,14,15)/t4-,5-,6-,10-/m1/s1 |
InChI Key |
FMMKFPBAFDMOLE-PLDPKQSISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])F)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)

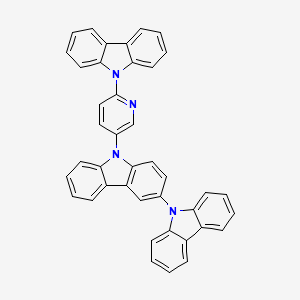

![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14123826.png)
